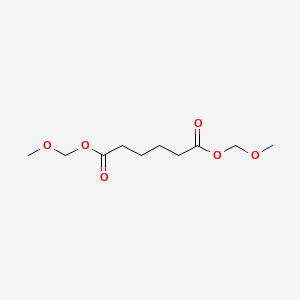
Bis(methoxymethyl) hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(methoxymethyl) hexanedioate is an organic compound that belongs to the class of esters It is derived from hexanedioic acid (adipic acid) and methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(methoxymethyl) hexanedioate typically involves the esterification of hexanedioic acid with methanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product. The general reaction can be represented as follows:
Hexanedioic acid+2MethanolAcid catalystBis(methoxymethyl) hexanedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(methoxymethyl) hexanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding hexanedioic acid and methanol.
Transesterification: This reaction involves the exchange of the methoxy groups with other alcohols, leading to the formation of different esters.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Reducing agents like LiAlH4.
Major Products Formed
Hydrolysis: Hexanedioic acid and methanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Hexanediol.
Scientific Research Applications
Bis(methoxymethyl) hexanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of flexible plastics.
Mechanism of Action
The mechanism of action of bis(methoxymethyl) hexanedioate is primarily related to its ester functional groups. These groups can undergo hydrolysis, releasing hexanedioic acid and methanol, which can then participate in various biochemical pathways. The ester bonds can also interact with other molecules, facilitating the formation of new chemical bonds and structures.
Comparison with Similar Compounds
Similar Compounds
Bis(1-methylethyl) hexanedioate: Another ester derived from hexanedioic acid, but with isopropyl groups instead of methoxy groups.
Bis(2-methoxyethyl) ether: A compound with similar methoxy groups but different structural framework.
Uniqueness
Bis(methoxymethyl) hexanedioate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
142013-82-9 |
|---|---|
Molecular Formula |
C10H18O6 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
bis(methoxymethyl) hexanedioate |
InChI |
InChI=1S/C10H18O6/c1-13-7-15-9(11)5-3-4-6-10(12)16-8-14-2/h3-8H2,1-2H3 |
InChI Key |
ICARXFREFHOYHF-UHFFFAOYSA-N |
Canonical SMILES |
COCOC(=O)CCCCC(=O)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















